molecular formula C19H21N3O2 B10980399 3-(1H-benzimidazol-2-yl)-4-[(2,3-dimethylphenyl)amino]butanoic acid

3-(1H-benzimidazol-2-yl)-4-[(2,3-dimethylphenyl)amino]butanoic acid

Cat. No.: B10980399
M. Wt: 323.4 g/mol
InChI Key: SXWQFCIKBIESTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-benzimidazol-2-yl)-4-[(2,3-dimethylphenyl)amino]butanoic acid is a complex organic compound that features a benzimidazole ring and a substituted butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzimidazol-2-yl)-4-[(2,3-dimethylphenyl)amino]butanoic acid typically involves multi-step organic reactions. One common method includes the formation of the benzimidazole ring followed by the attachment of the butanoic acid chain. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-(1H-benzimidazol-2-yl)-4-[(2,3-dimethylphenyl)amino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(1H-benzimidazol-2-yl)-4-[(2,3-dimethylphenyl)amino]butanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3-(1H-benzimidazol-2-yl)-4-[(2,3-dimethylphenyl)amino]butanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-benzimidazol-2-yl)-4-[(2,3-dimethylphenyl)amino]butanoic acid is unique due to its specific structural features, such as the combination of a benzimidazole ring with a substituted butanoic acid chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)-4-(2,3-dimethylanilino)butanoic acid

InChI

InChI=1S/C19H21N3O2/c1-12-6-5-9-15(13(12)2)20-11-14(10-18(23)24)19-21-16-7-3-4-8-17(16)22-19/h3-9,14,20H,10-11H2,1-2H3,(H,21,22)(H,23,24)

InChI Key

SXWQFCIKBIESTH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NCC(CC(=O)O)C2=NC3=CC=CC=C3N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.